(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid
Description
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-10(2,3)18-9(17)12-11(4,8(15)16)6-5-7(13)14/h5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI Key |
CSNNEGCYWCLURA-NSHDSACASA-N |
Isomeric SMILES |
C[C@](CCC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Di-tert-butyl Dicarbonate ((Boc)₂O) as the Protecting Agent
The most common method involves reacting the amino acid precursor with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. A patent by CN1793110A outlines a scalable protocol using acetone-water solvent systems and triethylamine (Et₃N) as the base. Key steps include:
-
Reagents : (Boc)₂O (1.1 equivalents), Et₃N (2 equivalents), acetone-water (4:1 v/v).
-
Procedure : The amino acid is dissolved in the solvent mixture, followed by slow addition of (Boc)₂O at 0–40°C. The reaction proceeds for 0.5–4 hours under stirring.
-
Outcome : Yields range from 60% to 85%, with purity >95% after crystallization.
This method avoids toxic solvents like dichloromethane and simplifies purification by using low-boiling-point acetone. The aqueous phase extraction step ensures removal of unreacted reagents, while adjusting the pH to 2–3 precipitates the product.
Stereochemical Control in Synthesis
The (2S) configuration of the amino group is critical for the compound’s biological activity and compatibility in peptide chains. Enantioselective synthesis is achieved through two primary approaches:
Chiral Pool Synthesis from L-Aspartic Acid Derivatives
Starting from L-aspartic acid, a chiral precursor, the methyl group is introduced via alkylation. A modified Strecker synthesis is employed to retain stereochemistry:
-
Reagents : L-aspartic acid, methyl iodide, Boc anhydride, sodium hydride.
-
Procedure :
-
The α-carboxylic acid of L-aspartic acid is protected as a tert-butyl ester using Boc anhydride in tetrahydrofuran (THF).
-
The β-carboxylic acid is methylated via nucleophilic substitution with methyl iodide under basic conditions.
-
Boc protection of the amino group is performed using (Boc)₂O in acetone-water.
-
-
Challenges : Competing side reactions at the β-position require careful temperature control (0–10°C) to minimize racemization.
Enzymatic Resolution of Racemic Mixtures
For non-chiral starting materials, lipase-catalyzed resolution ensures enantiomeric excess (ee >98%):
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Substrate : Racemic 2-amino-2-methylpentanedioic acid.
-
Conditions : Transesterification in tert-butanol at 37°C for 24 hours.
-
Yield : 45–50% for the (2S)-enantiomer after Boc protection.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, yields, and advantages:
Key Observations :
-
The (Boc)₂O method offers the highest yield and purity, making it industrially preferable.
-
Enzymatic resolution, while stereoselective, suffers from lower yields due to incomplete kinetic resolution.
Optimization of Reaction Conditions
Solvent Systems
Mixed acetone-water solvents enhance Boc protection efficiency by solubilizing both polar amino acids and non-polar (Boc)₂O. The CN1793110A patent reports optimal results with 4:1 acetone-water (v/v), achieving 85% yield compared to 60–70% in pure acetone.
Temperature and Time Dependence
Workup and Purification
-
Acid-Base Extraction : Adjusting the pH to 2–3 after Boc protection precipitates the product, reducing reliance on column chromatography.
-
Crystallization : Ethyl acetate-petroleum ether (1:2) mixtures yield crystals with >99% enantiomeric excess.
Industrial-Scale Production Challenges
Cost and Scalability
Regulatory Compliance
-
Impurity Profiles : Residual triethylamine must be <50 ppm, necessitating rigorous washing with dilute HCl.
-
Genotoxic Concerns : Methyl iodide, used in alkylation, requires substitution with safer alkylating agents like dimethyl sulfate.
Emerging Methodologies
Flow Chemistry Approaches
Continuous flow systems reduce reaction times from hours to minutes:
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is acid-labile, enabling controlled removal under acidic conditions. Common reagents include:
Post-deprotection, the free amine can participate in peptide coupling or alkylation reactions. The methyl substituent at the α-carbon introduces steric hindrance, slightly slowing reaction kinetics compared to linear analogs .
Carboxylic Acid Functionalization
The two carboxylic acid groups undergo typical transformations:
Esterification
Reaction with alcohols (e.g., methanol, benzyl alcohol) under acidic or coupling conditions:
Amide Formation
Activation via EDCl/HOBt facilitates coupling with amines:
-
Example : Reaction with glycine methyl ester yields dipeptide analogs .
-
Steric Effects : The 2-methyl group reduces coupling efficiency by ~15% compared to unsubstituted glutamic acid derivatives .
Stability Under Basic Conditions
The Boc group is stable in mild bases (pH < 10) but degrades in strong alkaline environments:
| Condition | Observation |
|---|---|
| Aqueous NaOH (1M) | Boc cleavage within 2 hours at 25°C |
| Ammonium hydroxide | Partial decomposition (>40% after 24 hours) |
Interaction with Reducing Agents
The compound remains inert to NaBH₄ or LiAlH₄, preserving both carboxylic acid and Boc functionalities .
Comparative Reactivity of Structural Analogs
Key differences from similar compounds:
| Compound | Reactivity Difference |
|---|---|
| 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | Faster esterification due to reduced steric bulk |
| Boc-Leu-Leu-OH | Enhanced peptide coupling yields (≥90%) |
Scientific Research Applications
Peptide Synthesis
The compound is primarily utilized in the synthesis of peptides. The tert-butoxycarbonyl group serves as a protective group for amino acids during the formation of peptide bonds. This protection is essential to prevent unwanted reactions at the amino group, allowing for selective coupling reactions that are fundamental in peptide synthesis.
Drug Development
Due to its biological activity, (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid is explored in drug development, particularly in designing new therapeutic agents. Its interactions with various biological receptors and enzymes make it a candidate for further pharmacological studies.
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of several bacterial strains, suggesting potential applications in developing new antimicrobial agents.
- Cardiovascular Implications : The compound may influence metabolic pathways related to cardiovascular health, potentially modulating responses in conditions characterized by atrial enlargement.
- Neuroprotective Effects : Preliminary studies suggest that similar compounds may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases by promoting neuronal survival.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid against various bacterial strains. Results demonstrated significant inhibition, indicating its potential as a therapeutic agent for infections.
Case Study 2: Cardiovascular Health
Research highlighted the compound's role in modulating cardiovascular responses through amino acid metabolism. It was found to have beneficial effects on conditions characterized by atrial remodeling, suggesting its use in cardiovascular therapeutics.
Case Study 3: Neuroprotection
Preliminary investigations into the neuroprotective effects of compounds similar to (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid revealed promising results in promoting neuronal health and function, indicating potential applications in neurodegenerative disease treatment.
Data Table: Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth; potential therapeutic agent against infections | |
| Cardiovascular | Modulation of metabolic pathways; implications for atrial enlargement treatment | |
| Neuroprotective | Promotion of neuronal survival; potential benefits in neurodegenerative diseases |
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid involves its interaction with various molecular targets. The Boc group provides stability and protects the amino group from unwanted reactions. During peptide synthesis, the Boc group is removed under acidic conditions, allowing the amino group to participate in peptide bond formation. The compound’s reactivity and stability make it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid, differing in substituents, stereochemistry, or side-chain modifications. Key comparisons are summarized in Table 1.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid
- Molecular Formula: C₁₁H₂₁NO₄ .
- Key Differences : The Boc group is positioned at the 3S carbon instead of 2S, and the methyl substituent is at the 4-carbon. This alters steric hindrance and reactivity during peptide coupling.
- Applications : Less steric bulk compared to the target compound may improve solubility in organic solvents.
(S)-2-((tert-Butoxycarbonyl)amino)-5-(pyridin-3-yl)pentanoic acid
- Molecular Formula : C₁₆H₂₂N₂O₄ .
- Applications : Enhanced binding to metalloenzymes or receptors due to the pyridine moiety.
(2S,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
- Molecular Formula: C₂₃H₂₉NO₄ .
- Hazard Profile : Classified with H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), indicating higher toxicity than the target compound .
(2S)-2-Amino-5-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}pentanoic acid
- Molecular Formula : C₁₆H₃₀N₄O₆ .
- Key Differences: Dual Boc protection on the side-chain amino group increases molecular weight (374.43 g/mol) and complicates deprotection workflows.
- pKa : Predicted pKa of 2.49 (vs. ~2.8 for the target compound), suggesting stronger acidity due to additional electron-withdrawing groups .
Methyl (2S)-2-[(tert-butoxy)carbonyl]amino]-3-hydroxypropanoate
- Molecular Formula: C₉H₁₇NO₅ .
- Key Differences : Methyl esterification of the carboxylic acid enhances lipophilicity, while the 3-hydroxy group enables further functionalization (e.g., glycosylation).
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Predicted/Experimental) | Applications |
|---|---|---|---|---|---|
| (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid | C₁₁H₁₉NO₆ | 261.27 | Boc, β-methyl, glutamic acid backbone | ~2.8 | Peptide synthesis, enzyme inhibitors |
| (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | C₁₁H₂₁NO₄ | 231.29 | Boc, γ-methyl | N/A | Intermediate for hydrophobic peptides |
| (S)-2-((tert-Butoxycarbonyl)amino)-5-(pyridin-3-yl)pentanoic acid | C₁₆H₂₂N₂O₄ | 306.36 | Pyridin-3-yl side chain | N/A | Metalloenzyme targeting |
| (2S)-2-Amino-5-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}pentanoic acid | C₁₆H₃₀N₄O₆ | 374.43 | Dual Boc protection | 2.49 | Multi-step peptide synthesis |
Biological Activity
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid, commonly referred to as Boc-2-amino-2-methylpentanedioic acid, is a derivative of a non-natural amino acid known for its significant biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl protecting group that enhances its stability and solubility, making it particularly useful in peptide synthesis and pharmaceutical applications.
- Molecular Formula : C11H19NO6
- Molecular Weight : 261.27 g/mol
- CAS Number : 210346-16-0
The presence of the tert-butoxycarbonyl group contributes to the compound's stability, which is crucial for its biological interactions.
Research indicates that (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid interacts with various biological targets, particularly in the context of pharmacology. Its ability to bind to receptors and enzymes suggests potential applications in drug development.
Interaction Studies
Studies have shown that this compound can influence membrane permeability and interact with antibiotic mechanisms. For instance, it has been evaluated for its effects on enhancing the potency of antibiotics against resistant bacterial strains. The following table summarizes some key findings from interaction studies:
Case Studies
- Antibiotic Potentiation : A study demonstrated that (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid significantly reduced the Minimum Inhibitory Concentration (MIC) of clarithromycin against E. coli. The compound acted as a potentiator by altering membrane dynamics, thereby increasing the drug's efficacy against resistant strains .
- Enzyme Interaction : Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it could modulate enzyme activity, which may lead to enhanced therapeutic effects when used in combination with other drugs.
- Cell-Based Studies : Various cell-based assays have shown that (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid can enhance the uptake of other therapeutic agents into cells, suggesting a role in improving drug delivery systems .
Q & A
Q. What are the established synthetic routes for (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid?
The synthesis typically involves Boc protection of the amino group in a precursor amino acid. Starting from enantiomerically pure L-2-amino-2-methylpentanedioic acid, the Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (e.g., dichloromethane/water) with a base like sodium hydroxide or DMAP to drive the reaction . The reaction is monitored via TLC, and purification is achieved through recrystallization or silica gel chromatography with ethyl acetate/hexane gradients. Careful pH control (<9) during the reaction prevents racemization at the chiral center .
Q. What purification techniques are recommended for isolating high-purity samples?
- Recrystallization : Use solvents like ethyl acetate/hexane or methanol/water to remove unreacted Boc reagents.
- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (10–50%) for optimal separation .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) ensure >95% purity, as validated by analytical HPLC at 254 nm .
Q. How is the compound characterized using spectroscopic methods?
- NMR : Key signals include:
- ¹H NMR : δ 1.44 ppm (s, 9H, Boc tert-butyl), δ 1.55 ppm (s, 3H, 2-methyl), δ 12.0 ppm (broad, 2H, carboxylic acids) .
- ¹³C NMR : δ 28.2 ppm (Boc CH₃), δ 80.1 ppm (Boc quaternary C), δ 175–178 ppm (carboxylic acids) .
Q. What are the recommended handling and storage protocols?
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to hazards (H315: skin irritation; H319: eye irritation) . Avoid inhalation (H335) by using respirators if powdered forms are handled.
- Storage : Store at 2–8°C in sealed, moisture-free containers under nitrogen to prevent hydrolysis of the Boc group .
Q. How is purity quantified, and what analytical thresholds are acceptable?
Purity is assessed via:
- HPLC : ≥95% purity at 254 nm using a C18 column and acetonitrile/water (0.1% TFA) mobile phase .
- Elemental Analysis : C, H, N values within ±0.4% of theoretical .
Advanced Research Questions
Q. What computational methods validate the compound’s conformation and stability?
- Density Functional Theory (DFT) : Used to optimize geometry and calculate vibrational frequencies (IR) for comparison with experimental data .
- Molecular Dynamics (MD) : Simulates solvation effects in water or DMSO to predict stability under physiological conditions . Discrepancies in computed vs. experimental NMR shifts are resolved by adjusting solvent models (e.g., PCM for polar solvents) .
Q. How can discrepancies between experimental and theoretical spectral data be resolved?
- Calibration : Reference theoretical NMR shifts to TMS (tetramethylsilane) and adjust for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃).
- Racemization Checks : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm the 2S configuration remains intact during synthesis .
- Dynamic Effects : Account for temperature and pH variations in IR/Raman spectra by comparing computed vibrational modes under similar conditions .
Q. What role does this compound play in peptide synthesis?
It serves as a Boc-protected glutamic acid analog with a methyl-substituted α-carbon, enabling:
- Side-Chain Functionalization : The pentanedioic acid backbone allows conjugation via esterification or amidation at the distal carboxylic acid.
- Steric Hindrance : The 2-methyl group modulates peptide conformation, useful in studying enzyme-substrate interactions .
Q. How is stereochemical integrity confirmed during synthesis?
Q. What stability challenges arise under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
